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Cat. No.: B1681994 Get Quote

Technical Support Center: SR14150
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of SR14150.

The following troubleshooting guides and FAQs are designed to address specific issues that

may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of SR14150?

SR14150 is a moderately selective partial agonist for the Nociceptin/Orphanin FQ (NOP)

receptor. However, a critical off-target activity to consider is its partial agonism at the mu-opioid

(MOP) receptor[1][2][3]. This dual activity profile influences its overall pharmacological effects.

Q2: What is the in vitro potency and efficacy of SR14150 at its primary and off-target

receptors?

The following table summarizes the binding affinity (Ki) and functional activity (EC50 and %

Stimulation in a [³⁵S]GTPγS assay) of SR14150 at human NOP and mu-opioid receptors.

SR14150 is approximately 17- to 20-fold more selective for the NOP receptor in binding

assays[1][2][3]. In functional assays, it demonstrates partial agonist activity at both receptors,

with higher efficacy at the NOP receptor[3]. SR14150 is also known as AT-200[4].
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Table 1: In Vitro Receptor Activity of SR14150 (AT-200)

Receptor
Binding Affinity (Ki,
nM)

Functional Potency
(EC50, nM)

Functional Efficacy
(% Stim vs.
Standard Agonist)

NOP 9.8[1] 100[3] 73.5[3]

Mu-Opioid 164.5[1] 49.7[3] 49.7[3]

Functional activity was determined using the [³⁵S]GTPγS binding assay in CHO cell

membranes expressing the human receptors[2][3]. Efficacy is relative to standard full agonists

(N/OFQ for NOP, DAMGO for MOP)[1][3].

Q3: I am observing naloxone-reversible antinociception in my acute pain model. Is this

expected?

Yes, this is an expected finding. In acute pain models, such as the tail-flick assay, the

antinociceptive effects of SR14150 are mediated by its activity at the mu-opioid receptor and

can be reversed by the opioid antagonist naloxone[3][5]. This highlights the importance of

considering the mu-opioid partial agonism when interpreting data from acute pain studies.

Q4: How does SR14150 behave in chronic pain models?

In contrast to acute pain, the antiallodynic effects of SR14150 in chronic neuropathic pain

models (e.g., spinal nerve ligation) are primarily driven by its action on the NOP receptor[5][6].

This effect is blocked by NOP receptor antagonists (like SB-612111) but not by naloxone[5].

This suggests a potential upregulation of the NOP system in chronic pain states, making it the

more dominant pathway for SR14150's therapeutic effect in these conditions[5].

Q5: Are there any other potential off-target effects I should be aware of?

While comprehensive off-target screening panel data for SR14150 is not publicly available,

researchers should consider screening against a panel of common safety-relevant targets,

especially if unexpected effects are observed. A typical off-target panel includes a range of

GPCRs, ion channels, transporters, and enzymes that are known to be associated with

adverse drug reactions[7][8][9].
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Table 2: Representative Off-Target Screening Panel

Target Class Examples Potential Adverse Effects

GPCRs

Adrenergic, Dopaminergic,

Serotonergic, Histaminergic,

Muscarinic

Cardiovascular, CNS, and

gastrointestinal side effects

Ion Channels
hERG, Sodium, Calcium,

Potassium Channels

Cardiac arrhythmias,

neurological effects

Transporters SERT, DAT, NET
CNS and cardiovascular side

effects

Enzymes COX-1, COX-2, PDE isoforms
Gastrointestinal and

inflammatory effects

Troubleshooting Guides
Issue 1: Differentiating NOP vs. Mu-Opioid Mediated Effects In Vitro

If your in vitro results are difficult to interpret due to the dual agonism of SR14150, you can

pharmacologically dissect the contributions of each receptor.

Experimental Protocol: Selective Antagonism in
Functional Assays
This protocol describes how to use selective antagonists in a [³⁵S]GTPγS binding assay to

differentiate receptor-specific signaling.

Materials:

Cell membranes from a cell line co-expressing human NOP and mu-opioid receptors.

SR14150

Selective NOP antagonist (e.g., SB-612111)

Selective mu-opioid antagonist (e.g., naloxone)
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[³⁵S]GTPγS

GDP

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[10]

Procedure:

Prepare a concentration-response curve for SR14150 alone.

In parallel, prepare concentration-response curves for SR14150 in the presence of a fixed

concentration of the NOP antagonist and, separately, the mu-opioid antagonist.

Incubate membranes, SR14150 (with or without antagonist), and GDP at 30°C for 15

minutes[10].

Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C[10].

Terminate the reaction by rapid filtration over GF/B filter plates and wash with ice-cold

buffer[10].

Measure the bound radioactivity using a scintillation counter[10].

Data Analysis:

A rightward shift in the SR14150 concentration-response curve in the presence of an

antagonist indicates that the response is mediated by the targeted receptor. The degree of

the shift can be used to calculate the antagonist's affinity (pA2 analysis).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_GTP_S_Binding_Assay_for_the_Opioid_Receptor_Agonist_SR_17018.pdf
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_GTP_S_Binding_Assay_for_the_Opioid_Receptor_Agonist_SR_17018.pdf
https://www.benchchem.com/pdf/Application_Notes_GTP_S_Binding_Assay_for_the_Opioid_Receptor_Agonist_SR_17018.pdf
https://www.benchchem.com/pdf/Application_Notes_GTP_S_Binding_Assay_for_the_Opioid_Receptor_Agonist_SR_17018.pdf
https://www.benchchem.com/pdf/Application_Notes_GTP_S_Binding_Assay_for_the_Opioid_Receptor_Agonist_SR_17018.pdf
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Conditions

SR14150 Alone

Cell Membranes
(hNOP + hMOP)

SR14150 +
NOP Antagonist

SR14150 +
Mu-Opioid Antagonist

Incubate with
[³⁵S]GTPγS and GDP

Filter and Wash

Scintillation Counting

Analyze Curve Shifts

Click to download full resolution via product page

Caption: Workflow for differentiating receptor-mediated effects.

Issue 2: Sedation or Motor Impairment Observed in Animal Studies

At higher doses, SR14150 may cause sedation or loss of muscle tone, which can confound

behavioral experiments.

Troubleshooting Strategy:
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Conduct a Dose-Response Study: Determine the minimal effective dose for antinociception

that does not produce significant motor impairment.

Use Control Assays: Employ assays like the rotarod test or open-field test to quantify motor

coordination and locomotor activity at the doses of SR14150 being used in your pain models.

This will help to dissociate analgesic effects from motor deficits.

Signaling Pathways
Both NOP and mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily

couple to the Gi/o family of G-proteins. Activation by an agonist like SR14150 leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the

modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and

inhibition of voltage-gated calcium channels)[1][4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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